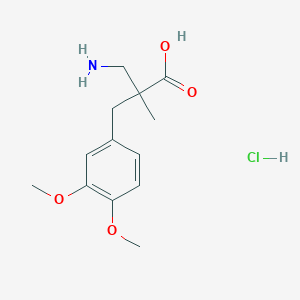

2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4.ClH/c1-13(8-14,12(15)16)7-9-4-5-10(17-2)11(6-9)18-3;/h4-6H,7-8,14H2,1-3H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHUISPDNCSWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride

- Synonyms: Methyldopa Dimethyl Ether Hydrochloride; (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid Hydrochloride .

- CAS Number : 39948-18-0 (hydrochloride form); 39948-17-9 (free base) .

- Molecular Formula: C₁₂H₁₈ClNO₄ .

- Molecular Weight : 283.73 g/mol.

Structural Features :

- The compound features a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone with aminomethyl and methyl substituents at the second carbon. The hydrochloride salt enhances solubility and stability .

Pharmacological Relevance :

- Structurally related to Methyldopa, a centrally acting antihypertensive agent.

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Derivatives

Key Insights :

- Fluorinated analogs (e.g., CAS 870483-31-1) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, but reduced hydrogen-bonding capacity compared to methoxy groups .

- Esters (e.g., CAS 1375473-45-2) may act as prodrugs , improving oral bioavailability by masking the carboxylic acid group .

Dimethoxyphenyl Derivatives with Modified Backbones

Key Insights :

Methyl/Amino-Substituted Propanoic Acid Derivatives

Key Insights :

- Methyl esters (e.g., CAS 1391571-15-5) are common prodrug strategies to improve membrane permeability .

- Replacement of dimethoxyphenyl with phenyl (e.g., ) reduces steric hindrance but may diminish receptor affinity .

Pharmacokinetic and Regulatory Considerations

- Metabolism : The dimethoxy groups in the target compound may undergo O-demethylation , a common pathway for catechol-like structures, leading to active metabolites .

- Regulatory Status : The compound (CAS 5486-79-3) is classified under "liste rouge" in EU customs, indicating restricted import thresholds (<15,000 kg/year) .

Q & A

Basic Question: What are the established synthetic pathways for 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Coupling of 3,4-dimethoxyphenyl precursors (e.g., 3,4-dimethoxybenzaldehyde) with aminomethylated intermediates via reductive amination or nucleophilic substitution .

- Step 2: Methylation or alkylation at the propanoic acid backbone to introduce the 2-methyl group, often using methyl iodide in the presence of a base like potassium carbonate .

- Step 3: Acidic hydrolysis to convert ester intermediates to the carboxylic acid, followed by salt formation with hydrochloric acid to yield the hydrochloride derivative .

Key reagents include palladium catalysts for coupling, reducing agents (e.g., NaBH4), and solvents like ethanol or methanol. Purity is ensured via recrystallization or chromatography .

Basic Question: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the methoxy groups (δ ~3.7–3.9 ppm), aminomethyl protons (δ ~2.8–3.2 ppm), and quaternary carbons in the propanoic acid backbone. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

- IR Spectroscopy: Validates carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amine hydrochloride (N-H stretch ~2400–3000 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns, with ESI-MS often used for protonated molecular ions (e.g., [M+H]+) .

Advanced Question: How can researchers optimize reaction yields when synthesizing this compound under varying pH conditions?

Answer:

- pH-Dependent Steps: The aminomethylation step requires mildly alkaline conditions (pH 8–9) to favor nucleophilic attack, while acidification (pH 2–3) is critical for hydrochloride salt formation .

- Troubleshooting Low Yields:

Advanced Question: How should discrepancies in melting point and HPLC purity data be resolved?

Answer:

- Melting Point Variability:

- Impurities (e.g., unreacted starting materials) lower the observed melting range. Recrystallize using ethanol/water mixtures to improve purity .

- Polymorphism: Characterize crystalline forms via X-ray diffraction (XRD) to identify stable polymorphs .

- HPLC Discrepancies:

- Use orthogonal methods (e.g., LC-MS) to confirm peak identity. Adjust mobile phase composition (e.g., acetonitrile:ammonium formate buffer) to resolve co-eluting impurities .

- Validate column efficiency with USP standards to rule out column degradation .

Advanced Question: What strategies are recommended for studying this compound’s receptor-binding interactions in neurological assays?

Answer:

- Experimental Design:

- Radioligand Binding Assays: Use ³H-labeled analogs to quantify affinity for neurotransmitter transporters (e.g., serotonin/dopamine receptors). Include control compounds (e.g., fluoxetine for SERT) .

- Electrophysiology: Patch-clamp recordings on neuronal cultures to assess ion channel modulation, with dose-response curves to calculate EC₅₀ values .

- Data Interpretation:

- Address false positives by pre-incubating with selective antagonists (e.g., ketanserin for 5-HT2A).

- Use nonlinear regression models (e.g., GraphPad Prism) to analyze binding kinetics .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage: Store in airtight containers at 2–8°C, protected from light to prevent degradation. Label containers with GHS-compliant hazard identifiers (if applicable) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate, followed by absorption using vermiculite .

Advanced Question: How does the compound’s stability vary under different storage conditions, and how can degradation products be identified?

Answer:

- Stability Studies:

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation is likely via hydrolysis of the ester or methoxy groups .

- Degradation Analysis:

- LC-MS/MS identifies major degradants (e.g., demethylated analogs or free carboxylic acids). Compare fragmentation patterns with synthetic standards .

- Use forced degradation (e.g., UV light, oxidative stress) to predict shelf-life .

Advanced Question: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. Input SMILES strings from PubChem .

- Molecular Dynamics (MD): Simulate binding to target receptors (e.g., dopamine D2) using GROMACS. Validate with experimental IC₅₀ data .

- Limitations: Adjust predictions for hydrochloride salt forms, as most tools model free bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.